![molecular formula C19H16N2O4 B4105024 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide](/img/structure/B4105024.png)
5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide
Overview
Description
5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide, commonly known as NPPF, is a chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience research. NPPF is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and thermoregulation.
Mechanism of Action
NPPF acts as a competitive antagonist of 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels, binding to the same site as capsaicin and other agonists. By blocking 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channel activity, NPPF reduces the influx of calcium ions into sensory neurons, which is necessary for the generation and propagation of action potentials. This leads to a decrease in pain sensation and other 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide-mediated physiological responses.
Biochemical and Physiological Effects:
NPPF has been shown to have a range of biochemical and physiological effects, depending on the experimental conditions and animal models used. In vitro studies have shown that NPPF blocks capsaicin-induced calcium influx in sensory neurons, reduces the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), and inhibits 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide-mediated nociceptive responses. In vivo studies have demonstrated that NPPF reduces thermal hyperalgesia and mechanical allodynia in animal models of neuropathic pain, inflammatory pain, and cancer pain.
Advantages and Limitations for Lab Experiments
NPPF has several advantages as a tool for studying 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels in lab experiments. It is a potent and selective antagonist of 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels, with no significant off-target effects at the concentrations used in most studies. NPPF is also relatively stable and easy to handle, with a moderate solubility in water and organic solvents. However, there are some limitations to the use of NPPF in lab experiments. Its potency and selectivity may vary depending on the experimental conditions and animal models used. In addition, NPPF has a relatively short half-life in vivo, which may limit its usefulness in long-term studies.
Future Directions
There are several future directions for research on NPPF and 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels. One area of interest is the role of 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels in chronic pain conditions, such as neuropathic pain and fibromyalgia. NPPF may be useful in developing new therapies for these conditions by targeting 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels. Another area of interest is the physiological and pathological roles of 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels in other organ systems, such as the cardiovascular and gastrointestinal systems. NPPF may be useful in studying these roles and developing new therapies for related disorders. Finally, there is a need for more studies on the pharmacokinetics and safety of NPPF in humans, in order to evaluate its potential as a therapeutic agent.
Scientific Research Applications
NPPF has been widely used in neuroscience research as a tool to study the role of 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels in pain sensation, thermoregulation, and other physiological processes. 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels are expressed in sensory neurons and are activated by various stimuli, including heat, capsaicin, and acid. NPPF has been shown to block 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channel activity in a dose-dependent manner, both in vitro and in vivo. This makes NPPF a valuable tool for studying the physiological and pathological roles of 5-(3-nitrophenyl)-N-(1-phenylethyl)-2-furamide channels in different animal models.
properties
IUPAC Name |
5-(3-nitrophenyl)-N-(1-phenylethyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13(14-6-3-2-4-7-14)20-19(22)18-11-10-17(25-18)15-8-5-9-16(12-15)21(23)24/h2-13H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQNPDOPPMUYAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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